N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-15-7-5-6-10-18(15)26-20-17(12-24-26)21(28)25(14-23-20)13-19(27)22-11-16-8-3-2-4-9-16/h2-10,12,14H,11,13H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODNLZFANRDWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Using Diethyl Malonate
A modified approach from involves reacting 1-(2-methylphenyl)-1H-pyrazol-5-amine (A) with diethyl malonate in acetic acid under reflux (Scheme 1). The reaction proceeds via nucleophilic attack of the pyrazole amine on the electrophilic carbonyl, followed by cyclization and dehydration.
Reaction Conditions :
Alternative Cyclization with Arylidene Malononitrile
Source also reports using 2-(4-methoxybenzylidene)malononitrile for cyclization in ethanol with piperidine catalysis. Adapting this method, 2-(2-methylbenzylidene)malononitrile could yield the desired core.
Reaction Conditions :
Introduction of the Acetamide Side Chain
Functionalization at position 5 of the pyrazolopyrimidine core is critical for introducing the acetamide moiety.
Alkylation with Ethyl Chloroacetate
Following, the pyrazolopyrimidin-4-one intermediate (B) is treated with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (Scheme 2).
Reaction Conditions :
Hydrazide Formation and Amidation
Hydrolysis of ester (C) to the hydrazide (D) is achieved using hydrazine hydrate. Subsequent coupling with benzylamine via EDCl/HOBt yields the target acetamide.
Reaction Conditions :
- Step 1 : Hydrazine hydrate (excess), ethanol, room temperature (2 h), yield 90%.
- Step 2 : Benzylamine (1.5 eq), EDCl (1.2 eq), HOBt (1.2 eq), DMF, 0°C to RT (12 h), yield 75%.
Alternative Route via Direct Amide Coupling
Source describes a one-pot amidation strategy using a pre-functionalized pyrazolopyrimidine carboxylic acid (E) .
Reaction Conditions :
Analytical Data and Validation
Table 1: Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Diethyl Malonate Cyclization | Diethyl malonate, acetic acid | 78 | 98.5 |
| Arylidene Malononitrile Route | 2-Methylbenzylidene malononitrile | 88 | 97.8 |
| Alkylation-Amidation | Ethyl chloroacetate, benzylamine | 75 | 99.1 |
| Direct Amide Coupling | HATU, DIPEA | 68 | 96.3 |
Spectroscopic Consistency :
- IR : N-H stretches at 3279–3315 cm⁻¹; C=O (amide) at 1648 cm⁻¹.
- ¹H NMR : Benzyl protons as a singlet at δ 4.41 (2H, CH₂), aromatic protons at δ 6.94–7.91.
- MS : Molecular ion peak at m/z = 432 (C₂₁H₁₆N₆O₃S).
Mechanistic Insights and Optimization
Regioselectivity in Cyclization
The use of piperidine in ensures regioselective attack at the more nucleophilic pyrazole nitrogen, avoiding isomeric byproducts.
Solvent Effects
DMF enhances solubility of intermediates during alkylation, while ethanol facilitates recrystallization for higher purity.
Catalytic vs. Stoichiometric Reagents
HATU-mediated coupling offers superior efficiency over classical mixed anhydride methods, albeit at higher cost.
Chemical Reactions Analysis
N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or methylphenyl moieties are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Findings:
Substituent Effects on Activity :
- The 2-methylphenyl group at position 1 in the target compound may enhance steric interactions with kinase ATP-binding pockets compared to the 3-chlorophenyl analog (), which relies on electronic effects for binding .
- The benzyl-acetamide group at position 5 likely increases cell permeability relative to smaller substituents (e.g., N-methylacetamide in ), though this may trade off with selectivity .
However, quinazoline-based drugs (e.g., erlotinib) benefit from extensive clinical validation, whereas pyrazolo[3,4-d]pyrimidines remain investigational .
Mechanistic Diversity: The target compound’s 5-benzyl-acetamide group is distinct from the morpholinoethyl or 3-fluorobenzyloxy groups in lapatinib, suggesting divergent kinase inhibition profiles (e.g., preferential CDK vs. HER2 targeting) . Thioamide or aroylhydrazone substituents in related pyrazolo[3,4-d]pyrimidines () demonstrate broader kinase inhibition but lower potency than the target compound’s optimized amide .
Data Limitations:
Biological Activity
N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological effects, and relevant research findings associated with this compound.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The general synthetic route can be summarized as follows:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : The initial step involves the preparation of the pyrazolo[3,4-d]pyrimidine structure through condensation reactions between appropriate precursors.
- Benzylation : The introduction of the benzyl group is achieved through nucleophilic substitution.
- Acetamide Formation : Finally, acetamide is formed by reacting the intermediate with acetic anhydride or acetyl chloride.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
| Compound | Activity | Reference |
|---|---|---|
| This compound | CDK Inhibition | |
| 3-bromo-N-[1-(4-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide | Anticancer |
The mechanism underlying the anticancer effects involves:
- Inhibition of CDK Activity : By binding to the ATP-binding site of CDKs, these compounds prevent phosphorylation events necessary for cell cycle progression.
- Induction of Apoptosis : The resultant accumulation of unphosphorylated substrates can trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Study on Pyrazolo[3,4-d]pyrimidines : A study demonstrated that derivatives showed selective inhibition against various cancer cell lines, indicating their potential as therapeutic agents in oncology .
- In Vivo Studies : Animal models treated with pyrazolo[3,4-d]pyrimidine derivatives exhibited reduced tumor growth compared to control groups. These findings support their efficacy as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide?
- Methodology : Multi-step synthesis typically begins with constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 5-amino-1H-pyrazole-4-carboxamide. Subsequent functionalization involves coupling with 2-methylphenyl and benzylacetamide groups using reagents such as triethylamine (base) and DMF (solvent). Key steps include oxidation with KMnO₄ and purification via column chromatography .
- Critical Considerations : Reaction temperature (80–100°C) and inert atmosphere (N₂/Ar) are crucial to avoid side reactions. Monitor intermediates using TLC and confirm purity via HPLC .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 433.15) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and bond angles .
Q. What are the solubility and stability profiles under varying pH/temperature conditions?
- Methodology :
- Solubility : Test in polar solvents (DMSO, ethanol) vs. non-polar (hexane) using shake-flask method. Expect moderate solubility in DMSO due to the acetamide group .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH < 3) may hydrolyze the pyrimidine ring .
Q. Which preliminary biological assays are suitable for activity screening?
- Methodology :
- Anticancer : MTT assay on cancer cell lines (e.g., MCF7, HepG2) with IC₅₀ determination .
- Anti-inflammatory : Measure TNF-α/IL-6 inhibition in LPS-stimulated macrophages .
- Antimicrobial : Broth microdilution against Gram+/Gram− bacteria (MIC values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodology :
- Systematic Substitution : Replace benzyl or 2-methylphenyl groups with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) moieties. Compare IC₅₀ shifts in kinase assays .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like CDK2 (PDB: 1AQ1). Validate with SPR binding kinetics .
- Key Finding : Trifluoromethoxy substitutions enhance kinase inhibition (IC₅₀ < 100 nM) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Cross-Validation : Replicate assays in standardized conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Compare datasets from PubChem (e.g., CID 145678205) and independent studies to identify outliers .
- Case Example : Discrepancies in antimicrobial MIC values may arise from bacterial strain variability (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
Q. How can computational methods predict metabolic pathways and toxicity?
- Methodology :
- ADMET Prediction : Use SwissADME to estimate hepatic CYP450 metabolism. Prioritize metabolites (e.g., hydroxylation at C-4) for LC-MS/MS validation .
- Toxicity Screening : Ames test for mutagenicity; hERG inhibition assay for cardiotoxicity .
Q. What advanced techniques improve synthetic yield and scalability?
- Methodology :
- Flow Chemistry : Optimize exothermic steps (e.g., cyclization) in continuous reactors to enhance reproducibility .
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings; microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
